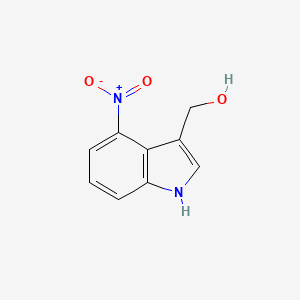

(4-nitro-1H-indol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Indole derivatives, which include (4-nitro-1h-indol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit the influenza A virus and Coxsackie B4 virus . The exact interaction of this compound with its targets and the resulting changes need further investigation.

Biochemical Pathways

Indole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Some indole derivatives have shown promising effects in reducing inflammation and pannus formation in arthritic rats

Biochemische Analyse

Biochemical Properties

(4-Nitro-1H-Indol-3-Yl)Methanol plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties . These interactions are often mediated through binding to specific receptors or enzymes, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of inflammatory mediators like NF-κB and COX-2, which are crucial in cellular responses to stress and infection . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various chemical transformations over time, affecting their activity and function . In vitro and in vivo studies have demonstrated that the effects of this compound can change over time, with potential implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antiviral or anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications . Threshold effects and dose-response relationships are crucial for understanding the safety and efficacy of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing cellular function and overall metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function . The distribution of this compound is crucial for its effectiveness in biochemical and therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct it to particular organelles, affecting its function and interactions with other biomolecules

Vorbereitungsmethoden

The synthesis of (4-nitro-1H-indol-3-yl)methanol typically involves the nitration of indole derivatives followed by reduction and subsequent functionalization. One common synthetic route includes the nitration of indole to form 4-nitroindole, which is then reduced to 4-aminoindole. The 4-aminoindole is subsequently reacted with formaldehyde to yield this compound . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

(4-nitro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-nitro-1H-indol-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are of interest for their potential biological activities.

Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products

Vergleich Mit ähnlichen Verbindungen

(4-nitro-1H-indol-3-yl)methanol can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

4-nitroindole: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

(4-nitro-1H-indol-3-yl)methanol is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Overview of this compound

- Chemical Structure : The compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol.

- CAS Number : 124549-51-5.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It binds with high affinity to various enzymes and proteins, influencing their activity and stability. This interaction is crucial in proteomics research where it may serve as a biochemical probe.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, thereby affecting gene expression and cellular metabolism. This modulation can lead to anti-inflammatory effects and influence cellular responses to stress.

- Antiviral Activity : Some studies have indicated that indole derivatives, including this compound, can inhibit the replication of viruses such as influenza A, suggesting potential antiviral applications.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.06 to 1.88 mg/mL against various bacterial strains, indicating significant antibacterial activity .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.06 - 1.88 | Gram-positive and Gram-negative bacteria |

Anti-inflammatory Effects

In animal models, lower doses of this compound have shown promising anti-inflammatory effects, particularly in reducing inflammation and pannus formation in arthritic conditions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It has shown selective activity with IC50 values indicating potential for further development as an anticancer agent:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Breast Cancer | 19 - 65 |

| Colon Carcinoma | 19 - 65 |

Study on Antimicrobial Properties

A study focused on the synthesis and evaluation of indole derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research utilized various strains to determine the efficacy of the compound, highlighting its potential as a lead compound in antibiotic development .

Anti-inflammatory Research

In another investigation, the effects of this compound on inflammation were assessed using an arthritis model in rats. The results indicated that treatment with this compound significantly reduced markers of inflammation compared to control groups, suggesting its therapeutic potential in inflammatory diseases.

Eigenschaften

IUPAC Name |

(4-nitro-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-4,10,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZXLVHVDBXUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.